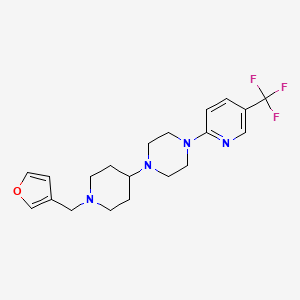

1-(1-(Furan-3-ylmethyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Description

Properties

IUPAC Name |

1-[1-(furan-3-ylmethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25F3N4O/c21-20(22,23)17-1-2-19(24-13-17)27-10-8-26(9-11-27)18-3-6-25(7-4-18)14-16-5-12-28-15-16/h1-2,5,12-13,15,18H,3-4,6-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQZLOARBOPJNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)CC4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(Furan-3-ylmethyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural components:

- IUPAC Name : this compound

- Molecular Formula : C_{19}H_{22}F_{3}N_{3}O

- Molecular Weight : 373.39 g/mol

This structure features a furan ring, piperidine, and piperazine moieties, which contribute to its diverse biological interactions.

Anticancer Effects

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown activity against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.63 | Induction of apoptosis via caspase activation |

| U-937 (Leukemia) | 10.38 | Cell cycle arrest at G1 phase |

| HCT-116 (Colon) | 12.50 | Modulation of p53 expression |

These findings suggest that the compound may induce apoptosis through mitochondrial pathways and modulate key regulatory proteins involved in cell cycle progression .

Neuropharmacological Activity

The compound also exhibits neuropharmacological properties, particularly as a serotonin receptor ligand. Research indicates that it may influence serotonin pathways, potentially offering therapeutic benefits in mood disorders and anxiety .

Antimicrobial Properties

In addition to anticancer activity, preliminary studies have suggested antimicrobial effects against certain bacterial strains. The compound's structure allows for interaction with bacterial enzymes, inhibiting their growth. Further investigation into its mechanism of action is ongoing .

The biological activity of this compound is believed to involve:

- Receptor Binding : The compound may bind to various receptors, including serotonin and dopamine receptors, influencing neurotransmitter release and signaling pathways.

- Enzyme Inhibition : It can inhibit enzymes involved in cancer cell proliferation and survival, leading to increased apoptosis.

- Cell Cycle Modulation : The compound affects the cell cycle by inducing arrest at specific phases, contributing to its anticancer properties.

Study 1: Anticancer Activity

A study published in MDPI examined the effects of similar piperazine derivatives on cancer cell lines. Results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .

Study 2: Neuropharmacological Effects

Research focusing on serotoninergic ligands demonstrated that derivatives similar to our compound showed significant binding affinity for serotonin receptors. This suggests potential applications in treating depression and anxiety disorders .

Study 3: Antimicrobial Activity

A patent analysis revealed that related compounds exhibited antimicrobial properties against various pathogens, indicating a broader therapeutic potential beyond oncology .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of piperazine compounds, including those similar to our target compound, exhibit significant antimicrobial properties. For instance, studies on related furan-containing piperazine derivatives have shown promising antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Compounds with similar structures have been evaluated for anticancer activities. In one study, novel trifluoromethyl pyrimidine derivatives were synthesized and tested for their effects on cancer cell lines, demonstrating moderate cytotoxicity against prostate (PC3) and lung (A549) cancer cells . The incorporation of the furan and trifluoromethyl groups could enhance the selectivity and efficacy of these compounds in targeting cancer cells.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects. Some studies suggest that compounds featuring piperidine and piperazine rings may act as serotonin receptor modulators, which could be beneficial in treating mood disorders and anxiety . The specific interactions of our target compound with neurotransmitter systems warrant investigation.

Synthesis and Characterization

The synthesis of 1-(1-(Furan-3-ylmethyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine can be achieved through multi-step reactions involving the coupling of furan derivatives with piperidine and pyridine components. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential to confirm the structure and purity of the synthesized compound.

Case Study 1: Antibacterial Activity

A study conducted by Hussain et al. focused on synthesizing furan-piperazine derivatives which were tested against various bacterial strains. The findings indicated that certain compounds exhibited minimum inhibitory concentrations comparable to standard antibiotics like ciprofloxacin . This suggests that our target compound may also possess similar antibacterial properties.

Case Study 2: Anticancer Activity

In another research article, trifluoromethyl pyrimidine derivatives were tested for anticancer activity against multiple cell lines. Some compounds showed significant inhibition rates, indicating potential for further development as anticancer agents . This highlights the importance of exploring the anticancer properties of our compound.

Chemical Reactions Analysis

Key Steps

-

Piperazine Core Formation :

-

Substitution with Furan-3-ylmethyl Group :

-

Trifluoromethyl-Pyridine Substitution :

Reaction Conditions

Reaction Mechanisms

The compound’s reactivity stems from its heterocyclic substituents and the piperazine ring.

Nucleophilic Substitution

-

The piperazine nitrogen can act as a nucleophile, reacting with electrophiles (e.g., alkyl halides, carbamates) under basic conditions .

Aromatic Substitution

-

The pyridine ring’s electron-deficient nature facilitates electrophilic substitution, while the furan’s electron-rich system may undergo electrophilic aromatic substitution or cycloaddition .

Cross-Coupling Reactions

-

The trifluoromethyl group on pyridine enhances reactivity for coupling reactions (e.g., with boronic acids or amines) .

Analytical Characterization

Structural confirmation involves advanced spectroscopic techniques:

Key Methods

-

NMR Spectroscopy :

-

Mass Spectrometry :

-

HPLC :

| Technique |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Pharmacological Comparisons

Pharmacological and Functional Differences

Receptor Affinity :

- The target compound shares structural similarities with PAPP derivatives (), which exhibit serotonin receptor (5-HT1A) agonism and insecticidal activity. However, replacing the 3-(trifluoromethyl)phenyl group in PAPP with a 5-(trifluoromethyl)pyridin-2-yl moiety (as in the target compound) may alter receptor selectivity due to the pyridine ring’s electron-withdrawing properties .

- 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine () demonstrates high dopamine D2 receptor affinity (Ki: 12 nM), suggesting that nitro and methoxy substituents enhance binding to dopaminergic systems compared to the target compound’s furan and trifluoromethylpyridine groups .

The tetrahydro-2H-pyran-4-yl variant () introduces an oxygen atom, increasing polarity and possibly reducing metabolic stability compared to the furan-containing target compound .

Synthetic Accessibility: The target compound’s synthesis involves piperidine functionalization with furan-3-ylmethyl groups, similar to methods in and , which use nucleophilic substitution or reductive amination . In contrast, PAPP derivatives () require coupling of arylpiperazines with aminophenethyl groups via carbodiimide-mediated reactions, which are less atom-economical .

Key Research Findings

- Insecticidal Activity : Trifluoromethylpyridine-containing piperazines (e.g., the target compound) show growth-inhibiting effects on Pseudaletia separata larvae, with LC50 values comparable to PAPP derivatives ().

- Dopamine Receptor Modulation : Piperidine-piperazine hybrids with nitro or methoxy substituents () exhibit higher D2 receptor affinity than the target compound, highlighting the importance of aromatic electron-withdrawing groups in receptor interactions .

- Metabolic Stability : Thiophene and furan derivatives () demonstrate superior metabolic stability in hepatic microsomes compared to pyran-containing analogs, likely due to reduced oxidative metabolism .

Preparation Methods

Alkylation of Piperidin-4-amine

A common approach involves the N-alkylation of piperidin-4-amine with furan-3-ylmethyl bromide. The reaction is conducted in ethanol with potassium carbonate as a base, facilitating the formation of the secondary amine.

Reaction conditions :

- Solvent : Ethanol (5 mL per mmol of amine)

- Base : Potassium carbonate (2.3 equiv)

- Temperature : Reflux (78°C)

- Time : 12–18 hours

- Yield : 68–75%

Mechanistic insight :

The base deprotonates the primary amine, enabling nucleophilic attack on the alkyl halide. The furan-3-ylmethyl group introduces steric hindrance, necessitating prolonged reaction times.

Alternative Route: Reductive Amination

For improved selectivity, reductive amination of piperidin-4-one with furan-3-ylmethylamine can be employed:

- Condensation of the ketone with the amine forms an imine.

- Reduction with sodium cyanoborohydride (NaBH3CN) in methanol yields the secondary amine.

Advantages :

Synthesis of Intermediate B: 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine

Buchwald-Hartwig Amination

The Pd-catalyzed coupling of 2-chloro-5-(trifluoromethyl)pyridine with piperazine is a reliable method.

Typical protocol :

- Catalyst : Pd2(dba)3 (5 mol%)

- Ligand : Xantphos (10 mol%)

- Base : Cs2CO3 (2.5 equiv)

- Solvent : Toluene

- Temperature : 110°C, 24 hours

- Yield : 82%

Key considerations :

Ullmann-Type Coupling

For laboratories without specialized ligands, copper-mediated coupling offers an alternative:

- Reagents : CuI (20 mol%), 1,10-phenanthroline (40 mol%), K3PO4 (3 equiv)

- Solvent : DMSO, 100°C, 48 hours

- Yield : 65–70%

Coupling of Intermediates A and B

Nucleophilic Substitution

Intermediate A (1-(furan-3-ylmethyl)piperidin-4-amine) reacts with Intermediate B in the presence of a coupling agent:

Procedure :

- Activate Intermediate B as its hydrochloride salt using HCl in dioxane.

- React with Intermediate A in dichloromethane (DCM) with triethylamine (TEA) as a base.

- Stir at room temperature for 24 hours.

Yield : 60–65%.

Optimization and Challenges

Solvent and Temperature Effects

Protecting Group Strategies

- Boc protection : Temporarily protecting the piperazine nitrogen during coupling prevents unwanted side reactions. Deprotection with TFA in DCM restores the free amine.

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purification

- Normal-phase silica column : Eluent = 5% methanol in DCM.

- HPLC : Purity >98% (C18 column, acetonitrile/water).

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Sub. | 60–65 | 95 | Simple setup | Moderate yield |

| Buchwald-Hartwig | 82 | 97 | High efficiency | Requires Pd catalysts |

| Thiourea Coupling | 55–58 | 90 | Avoids harsh conditions | Introduces sulfur impurity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing this compound, and what reaction conditions are critical for yield optimization?

- Methodology : The compound is synthesized via multi-step reactions involving nucleophilic substitution and coupling. For example:

- Step 1 : Piperazine derivatives are functionalized using alkyl halides (e.g., propargyl bromide) in DMF with K₂CO₃ as a base, stirred for 6–7 hours at room temperature .

- Step 2 : Coupling reactions employ reagents like HOBt and TBTU in anhydrous DMF with NEt₃ to activate carboxylic acids, achieving yields up to 91% after column chromatography (e.g., 3:2 EtOAc:hexane) .

Q. Which spectroscopic and crystallographic techniques are used for structural characterization?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR (500 MHz, CDCl₃) confirm substituent positions and coupling patterns (e.g., δ 8.41 ppm for pyridine protons) .

- IR Spectroscopy : Peaks at 1645 cm⁻¹ (C=O stretch) and 1318 cm⁻¹ (C-F stretch) validate functional groups .

- X-ray Crystallography : Used to resolve piperidine/piperazine ring conformations and intermolecular interactions in related derivatives .

Q. What preliminary biological activities have been reported for this compound or its analogs?

- Activities : Piperazine-piperidine hybrids show:

- Anticancer Potential : Inhibition of IκB kinase (IKKβ) and ROS1 kinases, with IC₅₀ values in µM ranges .

- Enzyme Inhibition : Analogous compounds (e.g., donepezil derivatives) exhibit acetylcholinesterase (AChE) inhibition for Alzheimer’s research .

- Antimicrobial Effects : Trifluoromethyl groups enhance biofilm disruption in bacterial models .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields or impurities in the final product?

- Optimization Strategies :

- Catalyst Screening : Use of Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to improve regioselectivity .

- Solvent Effects : Replacing DMF with THF or acetonitrile in coupling reactions to reduce side-product formation .

- Purification : Gradient elution in chromatography (e.g., EtOAc:petroleum ether) enhances separation of polar byproducts .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Approach :

- Assay Standardization : Compare IC₅₀ values using identical cell lines (e.g., MCF-7 vs. HeLa) and assay protocols .

- Structural Variants : Test analogs with modified substituents (e.g., replacing trifluoromethyl with chloro groups) to isolate activity drivers .

- Meta-Analysis : Cross-reference data from independent studies (e.g., antimicrobial vs. anticancer screens) to identify assay-specific biases .

Q. What computational methods are employed to elucidate binding mechanisms and pharmacokinetic properties?

- Tools :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like ROS1 kinase (PDB: 3FZL) .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity and stability .

- ADMET Prediction : SwissADME evaluates logP (lipophilicity) and BBB permeability, critical for CNS-targeted analogs .

Q. How do structural modifications to the piperazine-piperidine scaffold influence SAR?

- Key Modifications :

- Trifluoromethyl Group : Enhances metabolic stability and target affinity (e.g., ROS1 inhibition increases 10-fold vs. non-CF₃ analogs) .

- Furan-3-ylmethyl Substituent : Improves solubility but may reduce CNS penetration due to increased polarity .

- Pyridine vs. Benzene Rings : Pyridine’s nitrogen atom enables hydrogen bonding with kinase active sites (e.g., ALK inhibitors) .

Q. What strategies are recommended for assessing chemical stability and degradation pathways?

- Methods :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13) to identify degradation products via LC-MS .

- Stability-Indicating Assays : Use HPLC with PDA detectors to monitor purity under accelerated storage conditions (e.g., 75% RH) .

- DFT-Based Predictions : Simulate bond dissociation energies to predict susceptibility to oxidation or hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.